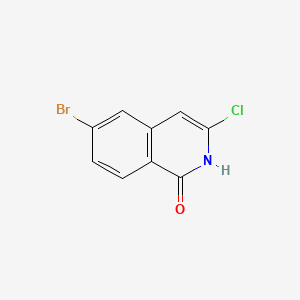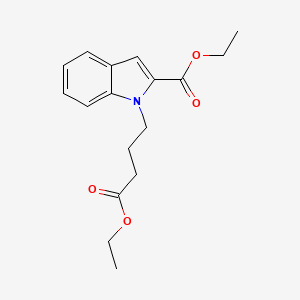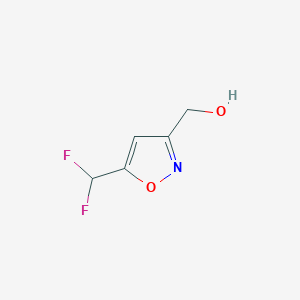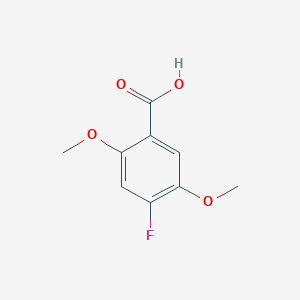![molecular formula C14H19N5O6 B13922128 2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)
2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione is a complex organic compound with a purine base structure. This compound is notable for its unique combination of functional groups, including an amino group, a butenyl side chain, and a sugar moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the introduction of the butenyl side chain and the sugar moiety. Common reagents used in these reactions include various protecting groups, coupling agents, and catalysts to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Wissenschaftliche Forschungsanwendungen
2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or exert anti-inflammatory effects by modulating signaling pathways involved in inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione include other purine derivatives with different substituents on the purine ring or the sugar moiety. Examples include:
- 2-amino-9-(β-D-ribofuranosyl)purine
- 2-amino-6-chloropurine
- 2-amino-9-(2-deoxy-β-D-ribofuranosyl)purine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butenyl side chain and the sugar moiety differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Eigenschaften
Molekularformel |
C14H19N5O6 |
|---|---|
Molekulargewicht |
353.33 g/mol |
IUPAC-Name |
2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione |
InChI |
InChI=1S/C14H19N5O6/c1-2-3-4-18-7-10(16-13(15)17-11(7)23)19(14(18)24)12-9(22)8(21)6(5-20)25-12/h2-3,6,8-9,12,20-22H,4-5H2,1H3,(H3,15,16,17,23)/b3-2+/t6-,8+,9-,12-/m1/s1 |
InChI-Schlüssel |
LJURNVUSXGMFOJ-IFQVSLSPSA-N |
Isomerische SMILES |
C/C=C/CN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CC=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)





